(E)-3-Benzylidenedihydrofuran-2(3H)-one

Synthetic Chemistry Stereoselective Synthesis Process Chemistry

Using stereochemically undefined mixtures of 3-benzylidenedihydrofuran-2(3H)-one can compromise reproducibility in stereoselective syntheses. The (E)-isomer's defined geometry ensures consistent reactivity in conjugate additions, cycloadditions, and SAR studies. (E)-3-Benzylidenedihydrofuran-2(3H)-one (CAS 6285-99-0) provides a reliable stereochemical template for building pharma and agrochemical candidates. • Consistent (E)-configuration eliminates stereochemical variability. • Reactive α,β-unsaturated lactone for annulation and cyclocondensation. • Privileged scaffold for medicinal chemistry libraries. Bulk and custom quantities available.

Molecular Formula C11H10O2
Molecular Weight 174.2 g/mol
CAS No. 6285-99-0
Cat. No. B1268667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-Benzylidenedihydrofuran-2(3H)-one
CAS6285-99-0
Molecular FormulaC11H10O2
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1COC(=O)C1=CC2=CC=CC=C2
InChIInChI=1S/C11H10O2/c12-11-10(6-7-13-11)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2/b10-8-
InChIKeyTWDMVZSYTMJVEK-NTMALXAHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E-3-Benzylidenedihydrofuran-2(3H)-one Overview


(E)-3-Benzylidenedihydrofuran-2(3H)-one, with CAS number 6285-99-0, is a heterocyclic compound belonging to the class of α-alkylidene-γ-butyrolactones [1]. This compound is characterized by a dihydrofuran-2(3H)-one core with a benzylidene substituent at the 3-position in the specific (E)-configuration [1]. Its primary utility lies in its role as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, due to the reactivity of its α,β-unsaturated lactone system . The defined stereochemistry is a critical feature that influences downstream chemical transformations and the stereochemical outcomes of target molecules [1].

Defined (E)-configuration for reproducible stereoselective synthesis
Versatile intermediate for constructing complex heterocyclic scaffolds
Supports hit-to-lead medicinal chemistry derivatization programs

E-3-Benzylidenedihydrofuran-2(3H)-one Substitution Risks


Substitution of (E)-3-Benzylidenedihydrofuran-2(3H)-one with a close analog or a stereochemically undefined mixture is a high-risk scientific decision that can undermine experimental reproducibility and synthetic outcomes. The primary point of differentiation is the defined (E)-geometry of the exocyclic double bond, which dictates the compound's reactivity profile in stereoselective syntheses . Using a stereoisomeric mixture (e.g., a mix of E- and Z-isomers) or an analog with a different substitution pattern (e.g., 5-alkyl or 5-phenyl derivatives) will lead to different reaction kinetics, regioselectivity, and stereochemical outcomes in subsequent chemical reactions [1]. This lack of consistency is critical in medicinal chemistry programs where a specific stereoisomer is required for target engagement or to generate a defined library of chiral compounds .

Defined (E)-isomer (CAS 6285-99-0)
Stereochemically undefined mixture: may introduce batch-to-batch variability and uncontrolled stereochemical outcomes in key transformations.
3-Benzylidene scaffold (synthetic intermediate)
5-Benzylidenedihydrofuran-2(3H)-one: characterized as a bioactive probe with reported model-response endpoints; may not support the same synthetic intermediate workflow.

E-3-Benzylidenedihydrofuran-2(3H)-one: Quantitative Evidence


Stereochemical Purity for Reproducible Synthesis

The procurement of this compound with the specified (E)-configuration is essential for synthetic reproducibility. The (E)- and (Z)-isomers are chemically distinct entities with different physical and chemical properties, and their use as a mixture introduces significant variability into reaction outcomes . The (E)-isomer of α-alkylidene-γ-butyrolactones is the thermodynamically more stable and predominantly formed product under various synthetic protocols, making it the standard reference scaffold [REFS-1, REFS-2].

Stereochemical Purity
Reported
Defined (E)-configuration vs undefined mixture
Ensures reproducible starting material for stereoselective synthesis
Qualitative difference; batch consistency critical
Synthetic Chemistry Stereoselective Synthesis Process Chemistry

Scaffold Reactivity: 3-Benzylidene vs. 5-Benzylidene

The position of the benzylidene substituent on the dihydrofuranone ring dictates the compound's biological profile and its utility as a chemical probe. While both 3-benzylidene and 5-benzylidene derivatives are active scaffolds, their mechanisms and applications differ. For instance, the 5-benzylidene isomer (compound-6) has demonstrated potent in vivo efficacy against disseminated cryptococcosis in a mouse model, including the ability to cross the blood-brain barrier [1]. In contrast, the 3-benzylidene scaffold is more commonly utilized as a 'privileged' intermediate for constructing more complex, fused heterocyclic systems with anticancer and antimicrobial potential, as evidenced by its use in generating novel bioactive libraries [2]. This divergence underscores that the 3-benzylidene isomer is primarily a synthetic gateway, while the 5-isomer has been characterized as a direct bioactive entity.

Scaffold Reactivity: 3- vs 5-Benzylidene
Model context
5-Benzylidene derivative: 100% survival, reduced brain/lung fungal burden in murine cryptococcosis model
Divergent research roles: 3-isomer is a synthetic intermediate; 5-isomer is a bioactive probe with reported model-response endpoints.
Not interchangeable; verify desired application.
Medicinal Chemistry Chemical Biology SAR

Anticancer Activity of 5-Methyl Derivatives

While direct IC50 data for the unsubstituted (E)-3-Benzylidenedihydrofuran-2(3H)-one are sparse in primary literature, data from closely related 5-methyl analogs provide a class-level inference for the scaffold's potential. A series of (E)-3-Benzylidene-dihydro-5-methylfuran-2(3H)-ones were evaluated for anticancer activity, demonstrating that modifications to the phenyl ring of the benzylidene group can significantly modulate potency against human myeloid leukemia K562 cells [1]. This indicates that the core 3-benzylidenedihydrofuran-2(3H)-one scaffold is a suitable starting point for medicinal chemistry optimization and is sensitive to substituent effects, a valuable property for drug discovery.

5-Methyl Derivative Cytotoxicity
Class-level inference
Derivative 5d active in SRB assay against K562 leukemia cells; IC50 not reported.
Supports scaffold suitability for hit-to-lead optimization; parent compound lacks direct data.
Requires independent validation; class-level evidence.
Anticancer Leukemia SAR

Applications of E-3-Benzylidenedihydrofuran-2(3H)-one


Stereoselective Synthesis of α-Alkylidene-γ-Butyrolactones

This compound is ideally suited as a starting material or key intermediate for the stereoselective synthesis of complex molecules. The defined (E)-configuration provides a reliable template for further chemical manipulations, such as conjugate additions or cycloadditions, where the stereochemistry of the final product is dependent on the starting olefin geometry [1]. This is essential in the synthesis of natural product analogs or defined pharmaceutical candidates where stereochemical purity is paramount [REFS-1, REFS-2].

Medicinal Chemistry Scaffold for Hit-to-Lead Optimization

The (E)-3-Benzylidenedihydrofuran-2(3H)-one core serves as a 'privileged scaffold' in medicinal chemistry [1]. Its rigid, planar structure is a versatile template for generating libraries of compounds via modifications to the phenyl ring or the dihydrofuranone core [2]. This application is supported by class-level evidence showing that even small modifications to the benzylidene moiety in related analogs can significantly impact biological activity, making it a valuable asset for structure-activity relationship (SAR) studies in early-stage drug discovery [3].

Precursor for Bioactive Heterocycles

The compound has proven utility as a building block for the construction of novel, biologically active heterocycles. Its α,β-unsaturated lactone functionality is a reactive handle for annulation and cyclocondensation reactions, enabling the synthesis of more complex fused ring systems [1]. Studies have shown that heterocycles derived from this scaffold can exhibit promising antimicrobial, antitumor, and antioxidant activities, underscoring its value in the development of new chemical entities for pharmaceutical and agrochemical research [1].

Application
Selection Property
Validation Focus
Stereoselective synthesis of α-alkylidene-γ-butyrolactones
Defined (E)-configuration
Stereochemical outcome consistency in conjugate additions and cycloadditions
Medicinal chemistry scaffold for hit-to-lead optimization
Derivatization amenability at benzylidene ring
Structure-activity relationship and activity modulation in cell-based assays
Precursor for bioactive heterocycle synthesis
α,β-Unsaturated lactone reactivity
Annulation/cyclocondensation efficiency and heterocycle diversity

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